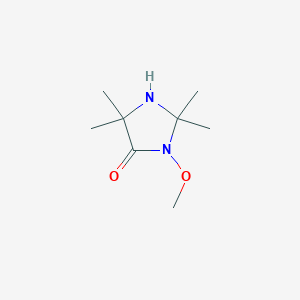

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one

Description

Properties

CAS No. |

90277-91-1 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-methoxy-2,2,5,5-tetramethylimidazolidin-4-one |

InChI |

InChI=1S/C8H16N2O2/c1-7(2)6(11)10(12-5)8(3,4)9-7/h9H,1-5H3 |

InChI Key |

ZHMSAWXUVSZQMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(N1)(C)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one typically involves the methylolation of 2,2,5,5-tetramethylimidazolidin-4-one. This process can be carried out using formaldehyde and a base, such as sodium hydroxide, under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with DMDMH

1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) is an amide/imide N-halamine precursor used in textile antimicrobial treatments (Figure 6.1 in ). Unlike MTMIO, DMDMH undergoes partial formaldehyde loss during processing, creating unoccupied nitrogen sites for chlorination . However, the resulting halamine structure is less stable than MTMIO’s amine N-halamine, leading to reduced laundering durability. Studies show that DMDMH-treated fabrics require more frequent chlorine recharging to maintain biocidal activity compared to MTMIO .

Comparison with Chlorinated Imidazolidinone Derivatives

1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one (DC) and 1-chloro-2,2,5,5-tetramethylimidazolidin-4-one are chlorinated derivatives of TMIO. These compounds exhibit rapid biocidal activity, achieving 10⁶-fold reductions in Salmonella and Pseudomonas populations within minutes in aqueous solutions . Their nonpolar structures enhance efficacy against lipophilic pathogens, making them ideal for food-processing disinfectants .

Comparison with Thioxothiazolidinone Derivatives

Compounds such as 3-methyl-2-thioxothiazolidin-4-one () and rhodanine derivatives () belong to distinct heterocyclic classes. These agents rely on thione (-S-) groups for antimicrobial activity, differing mechanistically from N-halamines. While they demonstrate efficacy in niche applications (e.g., topical antimicrobials), their stability and scalability for industrial use are inferior to MTMIO .

Biological Activity

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to a class of imidazolidine derivatives. Its unique structure contributes to its biological activity by interacting with various biomolecular targets. The presence of the methoxy group enhances its lipophilicity, which is crucial for membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazolidine derivatives, including this compound. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial mechanism involves disruption of bacterial cell membranes. For instance, a study demonstrated that certain imidazolidine derivatives could effectively disintegrate the membranes of bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). This disruption leads to cell lysis and death of the bacteria .

Efficacy Data

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | <6 |

| E. coli | >25 | |

| K. pneumoniae | >25 |

The data indicates that while this compound is particularly effective against MRSA, it shows limited efficacy against Gram-negative bacteria like E. coli and K. pneumoniae .

Cytotoxicity and Selectivity

The selectivity index (SI) is an important measure of a compound's safety profile. A higher SI indicates a greater margin between effective antimicrobial concentrations and cytotoxic effects on mammalian cells.

Hemolytic Activity

Table 2 presents hemolytic activity data for various compounds compared to their MIC values:

| Compound | HC50 (μg/mL) | SI (HC50/MIC) |

|---|---|---|

| This compound | >125 | >20 |

| Other derivatives | <125 | <20 |

The results show that this compound has a significantly higher HC50 value compared to its MIC against MRSA, indicating excellent selectivity and low toxicity towards mammalian cells .

Anticancer Activity

Emerging research suggests that imidazolidine derivatives may also possess anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines without inducing significant cytotoxicity in normal cells.

Case Studies

- Cytotoxicity Against HeLa Cells : The IC50 value for this compound against HeLa cells was reported at approximately 74.83 μg/mL. This demonstrates a selectivity ratio exceeding 38-fold when compared to its antibacterial activity against MRSA .

- Mechanistic Insights : The mechanism underlying its anticancer activity may involve apoptosis induction through mitochondrial pathways or inhibition of specific signaling pathways involved in cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.